Cas no 852155-36-3 (N-(3-chlorophenyl)-N-(2-oxopyrrolidin-1-yl)methylbenzamide)

N-(3-chlorophenyl)-N-(2-oxopyrrolidin-1-yl)methylbenzamide is a synthetic organic compound featuring a benzamide core substituted with a 3-chlorophenyl group and a 2-oxopyrrolidin-1-ylmethyl moiety. This structure confers potential utility in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active molecules. The presence of the chlorophenyl group enhances lipophilicity, while the pyrrolidinone ring may contribute to conformational rigidity, influencing binding affinity in target interactions. The compound’s modular design allows for further functionalization, making it a versatile scaffold for drug discovery. Its well-defined chemical properties and stability under standard conditions support its use in research applications requiring precise molecular frameworks.
N-(3-chlorophenyl)-N-(2-oxopyrrolidin-1-yl)methylbenzamide structure
852155-36-3 structure
Product Name:N-(3-chlorophenyl)-N-(2-oxopyrrolidin-1-yl)methylbenzamide
CAS No:852155-36-3
MF:C18H17ClN2O2
MW:328.792783498764
CID:6420594
PubChem ID:3572018
Update Time:2025-05-24

N-(3-chlorophenyl)-N-(2-oxopyrrolidin-1-yl)methylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-chlorophenyl)-N-(2-oxopyrrolidin-1-yl)methylbenzamide
    • N-(3-chlorophenyl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide
    • Benzamide, N-(3-chlorophenyl)-N-[(2-oxo-1-pyrrolidinyl)methyl]-
    • N-(3-chlorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
    • F0649-0261
    • SR-01000907479
    • HMS1650H12
    • SR-01000907479-1
    • AKOS024591796
    • 852155-36-3
    • Inchi: 1S/C18H17ClN2O2/c19-15-8-4-9-16(12-15)21(13-20-11-5-10-17(20)22)18(23)14-6-2-1-3-7-14/h1-4,6-9,12H,5,10-11,13H2
    • InChI Key: UPDUFQIVQPRGEN-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)N(C(C1C=CC=CC=1)=O)CN1C(CCC1)=O

Computed Properties

  • Exact Mass: 328.0978555g/mol
  • Monoisotopic Mass: 328.0978555g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 437
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 40.6Ų

Experimental Properties

  • Density: 1.309±0.06 g/cm3(Predicted)
  • Boiling Point: 542.5±50.0 °C(Predicted)
  • pka: -0.86±0.20(Predicted)

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Additional information on N-(3-chlorophenyl)-N-(2-oxopyrrolidin-1-yl)methylbenzamide

Introduction to N-(3-chlorophenyl)-N-(2-oxopyrrolidin-1-yl)methylbenzamide (CAS No. 852155-36-3)

N-(3-chlorophenyl)-N-(2-oxopyrrolidin-1-ylmethylbenzamide) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 852155-36-3, represents a promising candidate for further exploration in drug discovery and development. Its unique structural configuration, featuring a benzamide moiety linked to a pyrrolidinone ring, makes it an intriguing subject for studying its potential biological activities and mechanisms of action.

The benzamide group is a well-documented pharmacophore in medicinal chemistry, often associated with anti-inflammatory, analgesic, and anticancer properties. In particular, the presence of a chloro substituent on the phenyl ring can enhance the lipophilicity and metabolic stability of the molecule, which are crucial factors for drug efficacy and bioavailability. The pyrrolidinone ring, on the other hand, introduces a nitrogen-rich heterocycle that is frequently found in bioactive molecules, contributing to their binding affinity and selectivity towards biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential interactions of N-(3-chlorophenyl)-N-(2-oxopyrrolidin-1-ylmethylbenzamide) with various biological receptors. Studies suggest that this compound may exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory pathways. Additionally, its structural features hint at potential activity against kinases and other targets involved in cancer progression.

In vitro studies have begun to unravel the pharmacological profile of N-(3-chlorophenyl)-N-(2-oxopyrrolidin-1-ylmethylbenzamide). Initial experiments have shown promising results in reducing pro-inflammatory cytokine production in cell culture models, indicating its potential as an anti-inflammatory agent. Furthermore, preliminary assays have revealed moderate inhibitory activity against certain kinases, suggesting a possible role in oncology research. These findings underscore the compound's therapeutic potential and justify further investigation into its mechanism of action.

The synthesis of N-(3-chlorophenyl)-N-(2-oxopyrrolidin-1-ylmethylbenzamide) presents unique challenges due to its complex structural framework. However, modern synthetic methodologies have made significant strides in facilitating the construction of such molecules. Techniques such as multi-step organic synthesis, including cross-coupling reactions and cyclization processes, have been employed to achieve high yields and purity. The optimization of reaction conditions is crucial to ensure the formation of the desired product while minimizing side reactions.

The pharmacokinetic properties of N-(3-chlorophenyl)-N-(2-oxopyrrolidin-1-ylmethylbenzamide) are also of great interest. Preliminary data suggest that the compound exhibits reasonable solubility in both aqueous and organic solvents, which is favorable for formulation development. Additionally, its metabolic stability appears to be within an acceptable range for further preclinical testing. These characteristics make it a viable candidate for future clinical trials if additional studies confirm its safety and efficacy.

The field of drug discovery is continually evolving with the integration of innovative technologies such as artificial intelligence (AI) and machine learning (ML). These tools have revolutionized the way researchers identify and optimize lead compounds like N-(3-chlorophenyl)-N-(2-oxopyrrolidin-1-ylmethylbenzamide). By analyzing vast datasets, AI algorithms can predict molecular properties and optimize synthetic routes, significantly reducing the time and cost associated with drug development.

In conclusion, N-(3-chlorophenyl)-N-(2-oxopyrrolidin-1-ylmethylbenzamide) represents a fascinating compound with significant therapeutic potential. Its unique structural features and promising biological activities make it an attractive candidate for further research in pharmaceutical chemistry. As our understanding of molecular interactions continues to grow, compounds like this one will play a crucial role in developing novel treatments for various diseases.

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